molecular formula C₆H₁₁NO₂ B148384 Ethyl 3-aminocrotonate CAS No. 7318-00-5

Ethyl 3-aminocrotonate

Cat. No.: B148384
CAS No.: 7318-00-5
M. Wt: 129.16 g/mol
InChI Key: YPMPTULBFPFSEQ-SNAWJCMRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-aminocrotonate can be synthesized through the reaction of ethyl acetoacetate with ammonium acetate in ethanol. The reaction mixture is stirred at room temperature for 20 hours, followed by the addition of dichloromethane, ammonium hydroxide, and potassium carbonate. The mixture is then extracted with dichloromethane, washed with water, dried over anhydrous sodium sulfate, and concentrated under vacuum .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-aminocrotonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry and Pharmaceutical Applications

Ethyl 3-aminocrotonate serves as a critical intermediate in the synthesis of calcium channel blockers. These compounds are essential in treating hypertension and other cardiovascular conditions. Notable examples include:

  • Nisoladipine
  • Benidipine
  • Nicardipine
  • Felodipine

These medications function by inhibiting calcium ions from entering cells of the heart and blood vessel walls, which helps to lower blood pressure and reduce cardiac workload .

Table 1: Calcium Channel Blockers Derived from this compound

Calcium Channel BlockerMechanism of ActionClinical Use
NisoladipineBlocks calcium entry into cellsHypertension
BenidipineInhibits calcium influxHypertension
NicardipineRelaxes vascular smooth muscleAngina, Hypertension
FelodipinePrevents calcium-mediated contractionHypertension

Reaction Conditions

A study highlighted that the optimal conditions for synthesizing this compound include:

  • Solvent : Methanol
  • Temperature : Room temperature
  • Reaction Time : Approximately 20 hours
  • Molar Ratio : Ammonium acetate to ethyl acetoacetate should be around 3:1 for maximum yield .

Table 2: Yield Optimization Based on Reaction Time

Reaction Time (hours)Yield (%)
1447.8
2092.0
2274.9

This data indicates a peak yield at around 20 hours, after which the formation of by-products begins to decrease overall yield .

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various synthetic pathways leading to biologically active compounds. For instance, studies have explored its role in synthesizing aminovinylsuccinimide derivatives, which have shown promise in medicinal applications .

Case Study: Synthesis of Aminovinylsuccinimide

In a significant study published in The Journal of Organic Chemistry, researchers utilized this compound as a precursor to synthesize aminovinylsuccinimide. This compound exhibited notable cytotoxic activity against certain cancer cell lines, indicating potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of ethyl 3-aminocrotonate involves its ability to participate in nucleophilic addition and substitution reactions. The amino group acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to form new carbon-nitrogen bonds, which are crucial in the synthesis of various bioactive compounds .

Comparison with Similar Compounds

  • Methyl 3-aminocrotonate
  • Isopropyl 3-aminocrotonate
  • Ethyl 3-aminobutyrate

Comparison: this compound is unique due to its specific combination of an amino group and an ester functional group, which provides a balance of reactivity and stability. Compared to mthis compound, it has a slightly higher molecular weight and different solubility properties. Isopropyl 3-aminocrotonate, on the other hand, has a bulkier isopropyl group, which can influence its steric interactions in chemical reactions .

This compound stands out for its versatility and wide range of applications, making it a valuable compound in both research and industrial settings.

Biological Activity

Ethyl 3-aminocrotonate (CAS No. 626-34-6) is an organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and significance in pharmaceutical research.

  • Molecular Formula : C6_6H11_{11}NO2_2
  • Molecular Weight : 129.16 g/mol
  • Melting Point : 33-35 °C
  • Boiling Point : 210-215 °C
  • Density : 1.022 g/mL at 25 °C
  • Refractive Index : 1.4990

Synthesis

This compound can be synthesized through various methods, with one of the most notable being the reaction between ethyl acetoacetate and ammonium acetate in methanol. The optimal conditions for this reaction have been studied extensively:

Reaction Conditions

ConditionOptimal Value
Reaction Time20 hours
Molar Ratio (Ammonium Acetate : Ethyl Acetoacetate)3.0 : 1.0
YieldUp to 92%

The synthesis process involves the formation of intermediates that subsequently yield this compound, characterized by techniques such as IR, 1H^{1}H-NMR, and LC-MS spectroscopy .

Pharmacological Significance

This compound serves as an important intermediate in the synthesis of various biologically active compounds, particularly calcium channel blockers such as Nisoladipine, Benidipine, Nicardipine, and Felodipine . These compounds are crucial in treating cardiovascular diseases by inhibiting calcium influx into cells, thus reducing vascular resistance and lowering blood pressure.

The biological activity of this compound is primarily attributed to its ability to modulate calcium channels. By acting on these channels, it influences several physiological processes including muscle contraction and neurotransmitter release, which are vital in cardiovascular function .

Case Studies and Research Findings

Several studies have investigated the effects of this compound on biological systems:

  • Calcium Channel Blocker Activity :
    • A study demonstrated that derivatives of this compound exhibited significant inhibition of calcium currents in cardiac myocytes, indicating its potential as a therapeutic agent for heart diseases .
  • Synthesis and Yield Optimization :
    • Research focused on optimizing the synthesis process showed that varying the reaction time and the molar ratios significantly affected the yield and purity of this compound, with maximum yields achieved under specific conditions .
  • Toxicological Studies :
    • Preliminary toxicological assessments indicated that while this compound has promising therapeutic applications, further studies are necessary to evaluate its safety profile in vivo .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 3-aminocrotonate and its derivatives in 1,4-dihydropyridine (DHP) synthesis?

this compound is a key intermediate in the Hantzsch synthesis of 1,4-DHPs, widely used in pharmaceuticals like nitrendipine and amlodipine. A standard method involves cyclocondensation with aldehydes (e.g., 2-chlorobenzaldehyde) and β-ketoesters (e.g., ethyl acetoacetate) in refluxing ethanol or methanol . Ionic liquids like n-butyl pyridinium tetrafluoroborate can enhance reaction efficiency, achieving yields up to 96% . Example reaction conditions:

ComponentsSolventCatalyst/TemperatureYieldSource
Aldehyde + β-ketoesterEthanolReflux70-85%
With ionic liquidIonic liquid80°C96%

Q. What spectroscopic techniques are used to characterize this compound-based compounds?

Structural confirmation relies on 1H/13C NMR (to identify proton environments and carbonyl groups), FT-IR (for NH/CO stretches), and HRMS (for molecular weight validation). Single-crystal XRD is critical for resolving stereochemistry in dihydropyridine derivatives . Safety protocols (e.g., handling corrosive properties noted in ) should accompany experimental workflows.

Q. How does pH and solvent polarity affect the stability of this compound in solution?

The compound’s β-enamino ester structure is sensitive to pH. In acidic conditions, protonation of the amino group disrupts conjugation, while alkaline conditions may hydrolyze the ester moiety. Solvent polarity influences aggregation; for example, in ethanol, it forms non-fluorescent clusters, whereas polar solvents like DMSO stabilize monomeric forms .

Advanced Research Questions

Q. Why do certain β-enamino esters fail to react in thiadiazole synthesis with S₄N₄·SbCl₅?

Evidence shows that this compound (R' = Me, R³ = EtO) forms tar instead of desired 1,2,5-thiadiazoles when reacted with S₄N₄·SbCl₅. This failure stems from steric hindrance from the methyl group and electronic effects of the ethoxy moiety, which destabilize intermediate complexes. In contrast, aryl-substituted β-enamino esters proceed efficiently .

Q. How do interpolymer complexes (IPCs) involving this compound-based polymers respond to external stimuli?

Poly(this compound) (PCEAC) forms IPCs with polyelectrolytes (e.g., PAA, NaPSS), exhibiting reversible swelling-collapsing transitions under pH, temperature, or ionic strength changes. For instance, increasing ionic strength compresses IPC hydrogels by screening electrostatic interactions, reducing swelling degrees by 10–100× .

Q. What role does hydrogen bonding play in the photoluminescence of this compound derivatives?

Mthis compound (MAC) exhibits blue fluorescence due to hydrogen-bond-driven aggregation, which rigidifies its structure and suppresses non-radiative decay. Solvatochromic shifts (e.g., redshift in DMSO) correlate with solvent polarity and hydrogen-bonding capacity .

Q. How can reaction yields be optimized in multicomponent Hantzsch reactions using this compound?

Key factors include:

  • Additives : 4 Å molecular sieves improve yields by absorbing water, preventing side reactions .
  • Catalysts : Ytterbium triflate accelerates cyclization but may induce undesired eliminations .
  • Solvent choice : Refluxing methanol or ethanol balances reactivity and solubility .

Q. Methodological Considerations

  • Contradictory data : When IPC swelling behavior diverges across studies, validate experimental conditions (e.g., cross-linker concentration in ).
  • Safety : Always use corrosion-resistant equipment (gloves, goggles) due to the compound’s R34/R36 risk profile .

Properties

IUPAC Name

ethyl (Z)-3-aminobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMPTULBFPFSEQ-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-34-6, 7318-00-5
Record name Ethyl 3-aminocrotonate
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Record name Ethyl 3-aminocrotonate
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Record name Ethyl 3-aminocrotonate
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Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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